1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde oxime
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Overview
Description
Fluorinated compounds, such as “1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde oxime”, are of significant interest in the field of chemistry due to their unique physical, chemical, and biological properties . The presence of fluorine, a strong electron-withdrawing substituent, in the aromatic ring can lead to reduced basicity and reactivity compared to their chlorinated and brominated analogues .
Molecular Structure Analysis
The molecular structure of fluorinated compounds can be determined using techniques like X-ray crystallography . Computational methods, such as density functional theory (DFT) and Hartree-Fock (HF) calculations, can also be used to study the structural properties .Chemical Reactions Analysis
Fluoropyridines, which might be structurally similar to the compound , can be synthesized through various reactions, including the Umemoto reaction and Balts-Schiemann reaction .Physical And Chemical Properties Analysis
Fluorinated compounds often exhibit unique physical and chemical properties due to the presence of fluorine atoms. These properties can include changes in basicity, reactivity, stability, lipophilicity, and bioavailability .Scientific Research Applications
Background:: Fluoropyridines contain strong electron-withdrawing substituents, making them less reactive than their chlorinated or brominated counterparts. Researchers have explored methods to selectively synthesize fluoropyridines due to their unique properties.
Research Applications::Potential Imaging Agents
The incorporation of fluorine-18 (^18F) into pyridine structures allows for PET imaging. These radiotracers can visualize biological processes in vivo. Key points include:
PET Imaging::Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(NE)-N-[[1-(2-fluorophenyl)pyrrol-2-yl]methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c12-10-5-1-2-6-11(10)14-7-3-4-9(14)8-13-15/h1-8,15H/b13-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBBKNMWCKFKMB-MDWZMJQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC=C2C=NO)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N2C=CC=C2/C=N/O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde oxime |
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